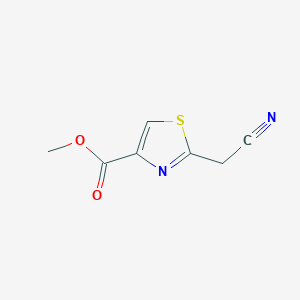Methyl 2-(Cyanomethyl)thiazole-4-carboxylate
CAS No.:
Cat. No.: VC13441531
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H6N2O2S |
|---|---|
| Molecular Weight | 182.20 g/mol |
| IUPAC Name | methyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H6N2O2S/c1-11-7(10)5-4-12-6(9-5)2-3-8/h4H,2H2,1H3 |
| Standard InChI Key | MMRDKPOQTSYWAG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CSC(=N1)CC#N |
| Canonical SMILES | COC(=O)C1=CSC(=N1)CC#N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Key Properties
-
Molecular Formula:
-
Molecular Weight: 198.21 g/mol
-
Key Functional Groups:
-
Thiazole core (5-membered ring with sulfur and nitrogen atoms).
-
Cyanomethyl (-CHCN) group at position 2.
-
Methyl ester (-COOCH) at position 4.
-
Structural Analogs and Derivatives
The compound belongs to a broader class of 2,4-disubstituted thiazoles, which are frequently explored for their pharmacological activities. For example:
-
Methyl 2-aminothiazole-4-carboxylate (CAS: 118452-04-3) shares a similar scaffold but lacks the cyanomethyl group .
-
2-Cyanomethyl-4-phenylthiazoles demonstrate antimicrobial and antitumor potential, highlighting the relevance of the cyanomethyl moiety .
Synthesis Strategies
Thiazole Ring Formation
The thiazole core is typically constructed via cyclization reactions. A common approach involves:
-
Hantzsch Thiazole Synthesis: Reacting α-haloketones with thioamides or thiourea. For example:
-
Microwave-Assisted Synthesis: Environmentally benign methods using glycerol as a solvent under microwave irradiation have been reported for analogous 2-cyanomethylthiazoles .
Functionalization of Preformed Thiazoles
-
Bromomethyl Intermediate: Methyl 2-(bromomethyl)thiazole-4-carboxylate (CAS: 1379370-87-2) can undergo nucleophilic substitution with cyanide ions (e.g., NaCN) to introduce the cyanomethyl group .
-
Oxidation of Thiazolidines: Thiazolidine-4-carboxylates can be oxidized to thiazoles using MnO, though this route requires precise control to avoid over-oxidation .
Physicochemical Properties
Experimental Data (Based on Analogous Compounds)
Spectroscopic Characteristics
-
IR: Peaks at ~2250 cm (C≡N stretch) and ~1700 cm (ester C=O).
-
H NMR: Signals for methyl ester (~3.9 ppm), cyanomethyl (-CHCN, ~4.3 ppm), and thiazole protons (~7.5–8.5 ppm) .
Applications in Drug Discovery
Antimicrobial Activity
-
Antitubercular Potential: 2-Aminothiazole-4-carboxylate derivatives exhibit activity against Mycobacterium tuberculosis (MIC: 0.06 µg/ml) . The cyanomethyl group may enhance membrane permeability or target engagement.
-
β-Ketoacyl Synthase Inhibition: Analogous compounds inhibit mtFabH, a key enzyme in bacterial fatty acid biosynthesis .
Anticancer Activity
-
Tubulin Polymerization Inhibition: Thiazole derivatives with ester groups show antiproliferative effects by disrupting microtubule dynamics .
-
Cytotoxicity Selectivity: Methyl 2-amino-5-benzylthiazole-4-carboxylate (MIC: 0.24 µM) demonstrates low cytotoxicity against human cells, suggesting a favorable therapeutic index .
Chemical Biology Probes
-
The cyanomethyl group serves as a handle for bioorthogonal reactions (e.g., click chemistry) to conjugate drugs or imaging agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume